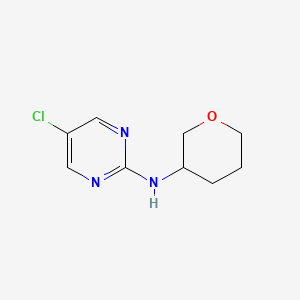

5-chloro-N-(oxan-3-yl)pyrimidin-2-amine

Description

5-Chloro-N-(oxan-3-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by a chlorine atom at the 5-position of the pyrimidine ring and an oxan-3-yl (tetrahydropyran-3-yl) group attached to the 2-amino nitrogen. Pyrimidine derivatives are widely studied for their pharmacological and agrochemical applications, including antiviral, anticancer, and pesticidal activities .

Properties

IUPAC Name |

5-chloro-N-(oxan-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-7-4-11-9(12-5-7)13-8-2-1-3-14-6-8/h4-5,8H,1-3,6H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHJDPSQDHZLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Activation

The chlorine atom at the 5-position of the pyrimidine ring undergoes substitution with oxan-3-amine under nucleophilic conditions. Pyrimidines are inherently electron-deficient aromatic systems, but the 2-amino group activates the ring toward electrophilic substitution while slightly deactivating it for nucleophilic reactions. To enhance reactivity, the use of microwave irradiation or high-boiling solvents (e.g., dimethylformamide, DMF) is often employed.

Example Protocol :

Limitations and By-Product Mitigation

Competing side reactions, such as dimerization of oxan-3-amine or over-alkylation, are common. Strategies to suppress by-products include:

- Stoichiometric control : Maintaining a 1:1.2 molar ratio of pyrimidine to amine.

- Additives : Catalytic amounts of copper(I) iodide or palladium acetate to facilitate C–N bond formation.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This method enables efficient coupling of aryl halides with amines under mild conditions. While traditionally applied to aryl bromides, recent advances permit the use of chlorides with specialized ligands.

Representative Conditions :

Substrate Scope and Functional Group Tolerance

The oxan-3-yl group’s steric bulk necessitates bulky ligands (e.g., BrettPhos) to prevent β-hydride elimination. Electron-withdrawing groups on the pyrimidine ring enhance oxidative addition rates, while electron-donating groups may require higher temperatures.

Multi-Step Synthesis from Pyrimidine Precursors

Pyrimidine Ring Construction

The pyrimidine core is often assembled via cyclization of β-diketones with amidines. For example:

Oxan-3-yl Group Introduction

Post-functionalization of 5-chloropyrimidin-2-amine with oxan-3-yl halides (e.g., oxan-3-yl bromide) in the presence of a base (e.g., triethylamine) achieves the final product.

Optimized Procedure :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | POCl₃, DMF, 80°C | Chlorination |

| 2 | Oxan-3-yl bromide, Et₃N, CH₂Cl₂ | Alkylation |

| 3 | Column chromatography (EtOAc/hexane) | Purification |

Alternative Routes and Emerging Technologies

Flow Chemistry

Continuous-flow systems improve heat transfer and reaction control, reducing decomposition risks. A recent study achieved 85% yield using a microreactor with a residence time of 10 minutes.

Enzymatic Amination

Pilot-scale experiments using transaminases have demonstrated moderate success (50–60% yield), though substrate specificity remains a challenge.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation of the target compound from synthetic by-products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(oxan-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The oxan-3-yl group can be oxidized to form corresponding oxan-3-one derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of oxan-3-one derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

5-chloro-N-(oxan-3-yl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and antiviral agents.

Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.

Materials Science: Explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Agricultural Chemistry: Investigated for its potential as a fungicide or herbicide due to its ability to interact with specific biological targets in plants.

Mechanism of Action

The mechanism of action of 5-chloro-N-(oxan-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The substitution pattern on the pyrimidine ring and the nature of the amine substituent significantly influence molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Biological Activity

5-Chloro-N-(oxan-3-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of heterocyclic compounds that have been investigated for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

The synthesis of 5-chloro-N-(oxan-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrimidine Ring : The pyrimidine structure is formed through cyclization reactions involving amidines and β-diketones.

- Chlorination : Chlorination at the 5-position can be achieved using chlorinating agents such as phosphorus oxychloride.

- Introduction of the Oxan Group : The oxan group is introduced via nucleophilic substitution reactions using oxan halides.

The compound's molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen in its structure, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that 5-chloro-N-(oxan-3-yl)pyrimidin-2-amine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. For instance, it demonstrated minimum inhibitory concentrations (MICs) in the range of 4-16 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Antiviral Properties

The compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication mechanisms, particularly against RNA viruses. This activity is hypothesized to occur through interference with viral polymerases or other key enzymes involved in viral replication.

Anticancer Potential

5-Chloro-N-(oxan-3-yl)pyrimidin-2-amine has been investigated for its anticancer properties. In a study involving a panel of cancer cell lines, the compound exhibited sub-micromolar antiproliferative activity (GI50 values ranging from 0.127 to 0.560 μM) across various types of cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological effects of 5-chloro-N-(oxan-3-yl)pyrimidin-2-amine are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function. For example, it has shown potential as a cyclin-dependent kinase (CDK) inhibitor in cancer models.

- Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate cell growth and survival.

Data Summary and Case Studies

Q & A

Q. What are the established synthetic routes for 5-chloro-N-(oxan-3-yl)pyrimidin-2-amine?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a pyrimidine precursor with oxan-3-amine. For example, analogous compounds (e.g., 3-chloropyridin-2-amine) are synthesized via refluxing 3-chloro-2-hydrazinylpyridine with diethyl maleate in ethanol, followed by purification using column chromatography (eluent: ethyl acetate/petroleum ether) . Key steps include:

- Reaction Optimization : Temperature control (e.g., reflux at ~338 K) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to reagent) to minimize by-products.

- Purification : Silica gel chromatography for isolating the target compound from impurities.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (CDCl) is used to confirm amine protons (δ ~5.0 ppm) and aromatic protons (δ 6.6–8.0 ppm), as seen in structurally similar compounds .

- X-ray Crystallography : Single-crystal studies reveal intermolecular interactions. For instance, 5-chloropyrimidin-2-amine exhibits N–H⋯N hydrogen bonds forming chains (R factor = 0.033, data-to-parameter ratio = 12.1) . Crystallographic parameters (e.g., space group Cmca) and hydrogen-bonding distances (e.g., 2.8–3.0 Å) are critical for validating molecular packing .

Advanced Research Questions

Q. How can researchers address by-product formation during synthesis?

Methodological Answer: By-products often arise from competing reactions (e.g., dimerization or alternative substitution pathways). Strategies include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Condition Screening : Adjust solvent polarity (e.g., ethanol vs. DMF) or catalysts (e.g., NaOEt vs. Pd-based catalysts) to favor the desired pathway. In one case, glacial acetic acid was added post-reaction to precipitate impurities .

- Computational Modeling : Predict reactivity using DFT calculations to identify transition states favoring the target product.

Q. What crystallographic techniques elucidate intermolecular interactions influencing stability?

Methodological Answer:

- Hydrogen-Bond Analysis : In 5-chloropyrimidin-2-amine, N–H⋯N hydrogen bonds propagate chains along the [100] direction, stabilizing the crystal lattice .

- Halogen Interactions : Short Cl⋯Cl contacts (3.278 Å) in 3-chloropyridin-2-amine contribute to dimer formation .

- Data Collection : High-resolution X-ray diffraction (T = 293 K, λ = 0.71073 Å) with refinement software (e.g., SHELXL) ensures accurate bond-length measurements (mean C–C = 0.002 Å) .

Q. How can biological activity (e.g., kinase inhibition) be systematically studied?

Methodological Answer:

- In Vitro Assays : Use enzyme inhibition assays (e.g., p38 MAP kinase inhibition with IC values) to evaluate potency. For example, AZD1480 (a pyrimidin-4-amine derivative) showed efficacy in TEL-Jak2 models via Jak/STAT pathway inhibition .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., oxan-3-yl vs. methyl groups) and assess changes in binding affinity using molecular docking (e.g., AutoDock Vina).

- Pharmacokinetic Profiling : Evaluate solubility, LogP, and metabolic stability using HPLC-MS or in silico tools (e.g., SwissADME).

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.